molecular formula C20H22ClNO4S B2622088 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1795298-75-7

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No.: B2622088
CAS No.: 1795298-75-7
M. Wt: 407.91
InChI Key: FVGFGUABWGLBKD-UHFFFAOYSA-N
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Description

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a chlorophenoxy moiety

Preparation Methods

The synthesis of 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one typically involves multiple steps, starting with the formation of the pyrrolidine ring. The benzenesulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the chlorophenoxy group via an etherification reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The chlorophenoxy group can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with active sites of enzymes, while the pyrrolidine ring can enhance binding affinity through its structural conformation. The chlorophenoxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzenesulfonyl-containing molecules. Compared to these compounds, 1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

  • Pyrrolidine-2,5-diones
  • Benzenesulfonyl-pyrrolidine derivatives
  • Chlorophenoxy derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their properties and applications.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-20(2,26-16-10-8-15(21)9-11-16)19(23)22-13-12-18(14-22)27(24,25)17-6-4-3-5-7-17/h3-11,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGFGUABWGLBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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